molecular formula C10H16N2 B15089891 N-Butyl-5-methylpyridin-3-amine

N-Butyl-5-methylpyridin-3-amine

Cat. No.: B15089891
M. Wt: 164.25 g/mol
InChI Key: STMIDRISHRUZSL-UHFFFAOYSA-N
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Description

N-Butyl-5-methylpyridin-3-amine is a pyridine derivative with a butyl group attached to the nitrogen atom and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride to form the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the butyl group onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-Butyl-5-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-butyl-5-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-3-4-5-12-10-6-9(2)7-11-8-10/h6-8,12H,3-5H2,1-2H3

InChI Key

STMIDRISHRUZSL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN=CC(=C1)C

Origin of Product

United States

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